molecular formula C13H11NO2 B8627629 3-Methoxy-4-pyridin-2-ylbenzaldehyde

3-Methoxy-4-pyridin-2-ylbenzaldehyde

Cat. No.: B8627629
M. Wt: 213.23 g/mol
InChI Key: JBKQWZWUJGVJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-pyridin-2-ylbenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a pyridin-2-yl moiety at the 4-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules, particularly anticancer agents. For example, it has been utilized in the synthesis of benzothiazole derivatives, where its aldehyde group facilitates condensation reactions to form heterocyclic scaffolds . The pyridine ring contributes to π-π stacking interactions in biological systems, while the methoxy group enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-methoxy-4-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-8-10(9-15)5-6-11(13)12-4-2-3-7-14-12/h2-9H,1H3

InChI Key

JBKQWZWUJGVJEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-Methoxy-4-pyridin-2-ylbenzaldehyde can be contextualized by comparing it to analogous benzaldehyde derivatives. Below is an analysis of key analogs, emphasizing their structural differences, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not provided C₁₃H₁₁NO₂ 213.23 Pyridin-2-yl, methoxy Anticancer precursor
2-Hydroxy-4-Methoxybenzaldehyde 673-22-3 C₈H₈O₃ 152.15 Hydroxy, methoxy Fragrance intermediate
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde 565195-45-1 C₁₆H₂₁NO₃ 275.34 Piperidin-1-yl-ethoxy, methoxy Neurological research
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde 824942-80-5 C₁₇H₂₂N₂O₄ 318.37 4-Methylpiperidinyl-2-oxoethoxy, methoxy Kinase inhibitor candidate

Structural and Electronic Differences

  • Pyridine vs.
  • Substituent Effects: The 2-hydroxy group in 2-Hydroxy-4-Methoxybenzaldehyde increases acidity (pKa ~8.5) compared to the non-hydroxylated analogs, influencing reactivity in nucleophilic additions .
  • Molecular Weight and Solubility : Bulky substituents (e.g., 4-methylpiperidinyl-2-oxoethoxy in 824942-80-5) reduce aqueous solubility but improve lipid membrane permeability, critical for blood-brain barrier penetration in neurological agents .

Commercial Availability

  • 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (565195-45-1) is commercially available from 10 suppliers, reflecting its utility in diverse research applications.

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